REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH3:3][C:4]1[S:8][C:7]([CH:9]=O)=[N:6][CH:5]=1.[BH4-].[Na+]>>[CH3:1][NH:2][CH2:9][C:7]1[S:8][C:4]([CH3:3])=[CH:5][N:6]=1 |f:2.3|
|
Name
|
Ti (OiPr)4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CN=C(S1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 1-2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 0° C. to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After quenching
|
Type
|
CUSTOM
|
Details
|
the reaction with water the mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
to remove the white ppt
|
Type
|
CUSTOM
|
Details
|
MeOH was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
The resulting solution was washed with water (×3), brine (×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The inorganic material was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
Purification via column chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CNCC=1SC(=CN1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |